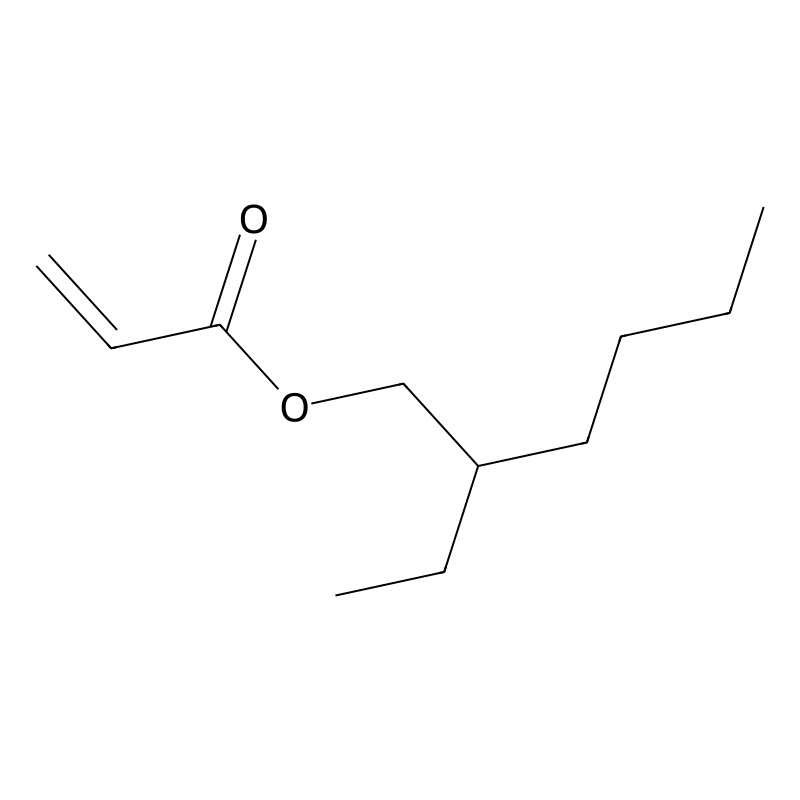

2-Ethylhexyl acrylate

CH2=CHCOOC8H17

C11H20O2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CH2=CHCOOC8H17

C11H20O2

Molecular Weight

InChI

InChI Key

SMILES

solubility

5.43e-04 M

100 mg/l @ 25 °C

Solubility in water: none

Synonyms

Canonical SMILES

Drug Delivery Systems:

Researchers are exploring the use of 2-EHA in the development of drug delivery systems. Its ability to form copolymers with specific properties, such as biodegradability and controlled drug release, makes it a promising candidate. Studies have shown that 2-EHA-based copolymers can effectively encapsulate and deliver various drugs, including anticancer agents and vaccines [].

Tissue Engineering:

2-EHA can be used to create hydrogels, which are three-dimensional networks that mimic the natural extracellular matrix. These hydrogels can provide a supportive environment for cell growth and differentiation, making them valuable tools in tissue engineering research. Studies have demonstrated the use of 2-EHA-based hydrogels for culturing various cell types, including skin cells and stem cells [].

Biosensors:

2-EHA can be used to develop biosensors for the detection of various biological molecules. Its ability to be modified with specific recognition elements allows it to bind to target molecules, generating a measurable signal. Research suggests that 2-EHA-based biosensors can be used for the detection of glucose, proteins, and even bacteria [].

Polymer Chemistry:

-EHA is a versatile building block for creating new polymers with tailored properties. Researchers are exploring its use in the development of new materials with diverse applications, including:

2-Ethylhexyl acrylate is an organic compound categorized as an ester of acrylic acid and 2-ethylhexanol. It appears as a colorless, transparent liquid that is flammable and possesses a characteristic odor. The compound is known for its high reactivity, particularly in polymerization processes, making it a valuable monomer in the production of various polymers and copolymers. Its chemical formula is C₁₀H₁₈O₂, with a molecular weight of approximately 170.26 g/mol. The compound has a boiling point of around 213 °C and a freezing point of -90 °C .

- Flammability: Flammable liquid with a flash point of 86 °C []. Can form explosive mixtures with air at elevated temperatures (>82 °C) [].

- Toxicity: May cause skin, eye, and respiratory tract irritation. Studies suggest potential neurotoxicity and endocrine disruption effects.

- Exposure Routes: Inhalation, skin contact, ingestion.

- Safety Precautions: Wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and respirator when handling. Ensure proper ventilation.

2-Ethylhexyl acrylate readily undergoes addition reactions due to its double bond, allowing it to polymerize and copolymerize with various monomers. It can react with other acrylates, methacrylates, styrenes, and vinyl compounds. The reactivity ratios for copolymerization with styrene and methyl methacrylate have been calculated as follows:

- Styrene: ,

- Methyl methacrylate: ,

These ratios indicate the tendency of 2-ethylhexyl acrylate to copolymerize with these monomers under specific conditions .

The biological activity of 2-ethylhexyl acrylate has been studied primarily in terms of its toxicity and potential health effects. It can cause skin irritation and may lead to allergic reactions upon contact. Inhalation of vapors can result in drowsiness and convulsions. Studies indicate that it reacts with non-protein thiol groups, leading to the formation of thioethers and mercapturic acids that are excreted in urine or bile . Although some tests have shown slight genotoxic effects, no significant carcinogenic potential has been established in long-term studies .

The primary method for synthesizing 2-ethylhexyl acrylate involves the direct esterification of acrylic acid with 2-ethylhexanol, typically catalyzed by acid catalysts under controlled conditions to minimize side reactions. This process can be conducted continuously or batch-wise, depending on production requirements. Additionally, polymerization inhibitors are often added to prevent premature polymerization during storage, necessitating that the compound be stored in an oxygen-rich environment .

2-Ethylhexyl acrylate is widely used across various industries due to its versatility:

- Adhesives: It is a key ingredient in pressure-sensitive adhesives used for tapes and labels.

- Coatings: Employed in paints and coatings for its film-forming properties.

- Textiles: Used in the production of textile coatings and finishes.

- Plastics: Acts as a building block for synthetic resins and plastics.

- Emulsion Polymers: Integral in producing emulsions for inks, glues, and cleaning products .

Interaction studies have focused on the reactivity of 2-ethylhexyl acrylate with various chemical agents. It has been noted that the compound can react vigorously with strong oxidants, leading to hazardous conditions such as explosive polymerization when exposed to heat or light. Additionally, its interactions with biological systems have raised concerns regarding inhalation exposure in industrial settings, highlighting the need for proper safety measures during handling .

Several compounds share structural similarities with 2-ethylhexyl acrylate, including:

- Butyl acrylate: Used similarly in adhesives but has different physical properties such as lower boiling point.

- Ethyl acrylate: A smaller ester that exhibits different polymerization characteristics.

- Methyl methacrylate: Known for its use in producing polymethyl methacrylate (PMMA), it has higher rigidity compared to 2-ethylhexyl acrylate.

| Compound | Molecular Formula | Boiling Point | Unique Characteristics |

|---|---|---|---|

| 2-Ethylhexyl Acrylate | C₁₀H₁₈O₂ | ~213 °C | High reactivity; used in pressure-sensitive adhesives |

| Butyl Acrylate | C₈H₁₄O₂ | ~168 °C | Lower viscosity; used in coatings |

| Ethyl Acrylate | C₄H₆O₂ | ~99 °C | Lower molecular weight; faster polymerization |

| Methyl Methacrylate | C₅H₈O₂ | ~100 °C | Forms rigid polymers; used in PMMA |

This table illustrates the distinctions among these compounds based on their molecular properties and applications, highlighting the unique position of 2-ethylhexyl acrylate within this group .

Physical Description

Liquid

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Clear liquid with a pleasant odor.

Color/Form

XLogP3

Boiling Point

213.5 °C

214-218 °C

417-424°F

Flash Point

180 °F (82 °C) (open cup)

86 °C (closed cup)

82 °C o.c.

180°F

Vapor Density

6.35 (Air= 1)

Relative vapor density (air = 1): 6.35

6.35

Density

0.880 g/cu cm at 25 °C

Relative density (water = 1): 0.89

0.885

LogP

3.67

Odor

Melting Point

-90.0 °C

-90 °C

-130°F

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Mechanism of Action

Vapor Pressure

0.18 mmHg

0.178 mm Hg @ 25 °C /Extrapolated/

Vapor pressure, Pa at 20 °C: 19

0.01 mmHg

Pictograms

Irritant

Impurities

Other CAS

1322-13-0

9003-77-4

93460-77-6

Wikipedia

Biological Half Life

Use Classification

Methods of Manufacturing

In ... propylene oxidation process acrolein is first formed by the catalytic oxidation of propylene vapor at high temp in the presence of steam. The acrolein is then oxidized to acrylic acid. ... The acrylic acid is esterified with alcohol to the ... acrylic ester in a separate process. /Acrylic ester monomers/

The acrylates can be manufactured by a number of procedures. These include dehydration of the corresponding hydroxyalkanoic acid, saponification of the alkaline nitrile, catalytic hydration of acetylene and carbon monoxide, or the reaction of acetone with hydrocyanic acid. /Acrylates/

General Manufacturing Information

All other basic organic chemical manufacturing

All other chemical product and preparation manufacturing

Paint and coating manufacturing

Plastic material and resin manufacturing

Printing ink manufacturing

Textiles, apparel, and leather manufacturing

Wholesale and retail trade

2-Propenoic acid, 2-ethylhexyl ester: ACTIVE

2-Propenoic acid, 2-ethylhexyl ester, homopolymer: ACTIVE

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Analytic Laboratory Methods

RETENTION TIMES FOR ACRYLATES WERE MEASURED WITH 2 DIFFERENT COLUMNS (C18 CORASIL & C8 LICHROSORB) USING REVERSE-PHASE HIGH PRESSURE LIQ CHROMATOGRAPHY IN ORDER TO OBTAIN THE PARTITION COEFFICIENTS OF ACRYLATES BETWEEN 1-OCTANOL AND WATER (LOG P). /ACRYLATES/

THE MONOMER CAN BE DETERMINED BY GAS CHROMATOGRAPHY.

AN AIR SAMPLING & ANALYSIS METHOD FOR MONITORING PERSONAL EXPOSURE TO VAPORS OF ACRYLATE MONOMERS WAS DEVELOPED. 2-ETHYLHEXYL ACRYLATE CONCN AS LOW AS 0.01 PPM BY VOL (PPMV) CAN BE MEASURED. THESE LIMITS OF SENSITIVITY ARE BASED ON A 60 MIN SAMPLE AT A FLOW RATE OF 500 CU M/MIN. THE ACRYLATE MONOMER VAPOR IS ADSORBED ON ACTIVATED SILICA GEL, DESORBED IN ACETONE, AND ANALYZED BY GAS CHROMATOGRAPHY USING FFAP OR OV-17 LIQUID PHASE COLUMNS.

Method: OSHA PV2026, Gas Chromatography using Flame Ionization Detector; Analyte: 2-ethylhexyl acrylate; Matrix: air; Detection Limit: 0.31 ug/sample (0.025 mg/cu m)

Storage Conditions

Separate from heat, oxidizers, and sunlight. Store in a cool, dry, well-ventilated location. Outside or detached storage is preferred.

The effectiveness of phenolic inhibitors is dependent on the presence of oxygen and the monomers must be stored under air rather than an inert atmosphere. Temp must be kept low to minimize formation of peroxides and other products. Moisture may cause rust-initiated polymerization. /Acrylic acid & derivatives/

This product should be stored in a closed ocntainer, away from direct sunlight, at ambient temperatures. Storage of this product at elevated temperatures (>30 °C or >85 °F) reduces the shelf-life. ...An air space is required above the liquid in all containers; avoid storage under an oxygen-free atmosphere. ...Materials recommended for packaging include: stainless steel, mild steel, aluminum, glass, /high density polyethylene, polypropylene or polytetrafluoroethylene/. /Formulation >99% 2-ethylhexyl acrylate/